N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
Starting Materials: The substituted pyrazolo[3,4-d]pyrimidine and 4-ethoxyaniline.
Reaction Conditions: This step is usually carried out via a Buchwald-Hartwig amination reaction, using a palladium catalyst and a suitable ligand in a solvent like toluene or dioxane at temperatures around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core
Starting Materials: 4-chloropyrazolo[3,4-d]pyrimidine and phenylhydrazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C).
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Substitution with 4-Methylpiperidine
Starting Materials: The pyrazolo[3,4-d]pyrimidine intermediate and 4-methylpiperidine.
Reaction Conditions: This step involves nucleophilic substitution, typically performed in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
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Reduction
- Reduction reactions can target the nitro groups (if present) or the pyrazolo[3,4-d]pyrimidine core, resulting in the corresponding amines or reduced heterocycles.
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Substitution
- The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Electrophiles such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines or reduced heterocycles.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
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Medicinal Chemistry
- As a kinase inhibitor, it is studied for its potential in treating cancers and inflammatory diseases.
- It is also explored for its role in modulating various signaling pathways involved in cell proliferation and apoptosis.
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Biological Research
- Used as a tool compound to study the function of specific kinases in cellular processes.
- Helps in elucidating the mechanisms of drug resistance in cancer cells.
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Industrial Applications
- Potential use in the development of new pharmaceuticals.
- May serve as a lead compound for the synthesis of more potent and selective kinase inhibitors.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific kinases. These kinases are enzymes that play crucial roles in signal transduction pathways, regulating various cellular activities such as growth, differentiation, and apoptosis. By binding to the ATP-binding site of these kinases, the compound prevents their activation, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
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N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Similar structure but lacks the phenyl group at the 1-position.
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N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-carboxamide
- Contains a carboxamide group instead of an amine group at the 4-position.
Uniqueness
N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-ethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and ability to cross cell membranes. The 4-methylpiperidin-1-yl group contributes to its binding affinity and selectivity towards certain kinases, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c1-3-32-21-11-9-19(10-12-21)27-23-22-17-26-31(20-7-5-4-6-8-20)24(22)29-25(28-23)30-15-13-18(2)14-16-30/h4-12,17-18H,3,13-16H2,1-2H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOINYRZUDFIMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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